![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide - 896366-68-0](/images/structure/BT-3089462.png) 
                            The compound (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a synthetic organic molecule notable for its potential applications in pharmaceuticals and medicinal chemistry. This compound belongs to a class of compounds that exhibit various biological activities, including potential therapeutic effects.
The compound is classified under organic compounds, specifically as an amide due to the presence of the amide functional group in its structure. It also contains elements typical of benzodioxole derivatives, which are known for their diverse biological properties.
The synthesis of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. The key steps may include:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and pressure) are crucial for optimizing yield and purity, but these specifics were not detailed in the available sources.
The molecular structure of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide can be represented as follows:
The compound's InChI key is provided for database searches: InChI=1S/C19H20N2O3/c1-12(2)17(22)20(15-8-6-14(21)7-9-15)18-11-23-19(18)24/h6-11H,1H3/b17-12+.
The compound can undergo various chemical reactions typical of amides and aromatic compounds:
Technical details such as reaction conditions (temperature, pressure, catalysts) are essential for successful transformations but were not specified in the sources reviewed.
The mechanism of action for compounds like (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide typically involves interaction with biological targets such as enzymes or receptors:
Data supporting specific mechanisms would require empirical studies such as binding assays or cellular assays to elucidate its pharmacodynamics.
The physical properties of this compound include:
Chemical properties include:
Relevant data on melting point, boiling point, and solubility would further characterize this compound but were not detailed in the available literature.
The potential applications of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-y]prop-2-enamide include:
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1